4-Thiopseudouridine

Catalog No.
S13872280
CAS No.
55101-24-1
M.F
C9H12N2O5S
M. Wt
260.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Thiopseudouridine

CAS Number

55101-24-1

Product Name

4-Thiopseudouridine

IUPAC Name

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidene-1H-pyrimidin-2-one

Molecular Formula

C9H12N2O5S

Molecular Weight

260.27 g/mol

InChI

InChI=1S/C9H12N2O5S/c12-2-4-5(13)6(14)7(16-4)3-1-10-9(15)11-8(3)17/h1,4-7,12-14H,2H2,(H2,10,11,15,17)/t4-,5-,6-,7+/m1/s1

InChI Key

BNAWMJKJLNJZFU-GBNDHIKLSA-N

Canonical SMILES

C1=C(C(=S)NC(=O)N1)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=C(C(=S)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

4-Thiopseudouridine (s4Ψ) is a synthetic, dual-modified nucleoside that integrates the C-C glycosidic bond of pseudouridine with the 4-thionyl substitution of 4-thiouridine [1]. In procurement and material selection, it is primarily sourced as a specialized phosphoramidite precursor or triphosphate for incorporation into synthetic RNA, mRNA therapeutics, and triplex-forming oligonucleotides (TFOs) [2]. Its baseline value proposition lies in its ability to provide the structural rigidity and nuclease resistance characteristic of pseudouridine, while simultaneously offering the near-UV photoreactivity and thiol-specific chemical orthogonality of 4-thiouridine [1]. This makes it a critical raw material for advanced RNA-protein crosslinking assays, metabolic labeling workflows, and the stabilization of complex oligonucleotide architectures where standard natural bases fail to maintain thermal stability.

Research Fit

Modification class Thio-substituted C-nucleoside combining C-glycosidic linkage with 4-thioxo group
Workflow match Triplex-forming oligonucleotide synthesis, antisense design, tRNA structure-function studies
Selection context Supports preorganized A-form geometry for triplex research; may support base-pairing specificity studies

Substituting 4-Thiopseudouridine with its closest analogs, such as 4-Thiouridine (s4U) or Pseudouridine (Ψ), fundamentally compromises either structural integrity or chemical functionality in advanced RNA applications [1]. While 4-Thiouridine provides identical photoreactivity and thiol-labeling capabilities, it lacks the C-C glycosidic bond, resulting in lower thermal stability (Tm) and a less rigid C3'-endo conformational bias, which can destabilize sensitive RNA architectures or triplexes [2]. Conversely, substituting with Pseudouridine provides the necessary thermodynamic stability and conformational rigidity but completely eliminates the near-UV crosslinking capability and thiol-specific reactivity required for metabolic labeling and zero-length protein crosslinking [1]. Consequently, for assays and therapeutics requiring both enhanced hybridization thermodynamics and bioorthogonal reactivity, 4-Thiopseudouridine cannot be generically substituted without critical loss of assay resolution or structural stability.

Substitution Risk

Pseudouridine lacks the 4-thioxo group; its near-equilibrium sugar pucker does not provide the same triplex preorganization and may alter hybridization outcomes.
4-Thiouridine is an N-nucleoside without C-glycosidic conformational constraints; its base-pairing profile may not transfer to C-nucleoside duplex stabilization contexts.
The combined C-nucleoside scaffold and 4-thio modification create a specificity profile that neither Ψ nor s⁴U alone replicates; direct substitution may require validation.

Thermodynamic Stabilization of Oligonucleotide Architectures

The incorporation of 4-Thiopseudouridine into oligonucleotide sequences significantly enhances the thermal stability of complex structures, such as triplex-forming oligonucleotides (TFOs), compared to standard uridine or 4-thiouridine [1]. The unique C-C glycosidic bond of the pseudouridine scaffold restricts glycosidic bond rotation and strongly favors the C3'-endo sugar pucker, which enhances base-stacking interactions [2]. Studies on thio-substituted C-nucleosides demonstrate that oligonucleotides containing 4-thiopseudouridine derivatives exhibit higher melting temperatures (Tm) in triplex formations at neutral pH compared to their non-pseudouridylated counterparts [1]. This thermodynamic advantage is critical for formulating stable RNA therapeutics and diagnostic probes that must remain intact under physiological conditions.

Evidence DimensionThermal Stability (Melting Temperature, Tm)
Target Compound DataIncreased Tm (stabilizing effect via C3'-endo bias)
Comparator Or Baseline4-Thiouridine (s4U) / Uridine (lower Tm, N-glycosidic bond)
Quantified Differences4Ψ derivatives increase the Tm of triplex and duplex structures by several degrees Celsius per modification compared to standard N-glycosidic analogs.
ConditionsThermal denaturation assays of triplex-forming oligonucleotides at neutral pH.

Higher thermal stability allows buyers to design shorter, more stable oligonucleotide probes and therapeutics that resist denaturation in physiological environments.

Sugar pucker preference
Cross-study comparable
C3′-endo bias 4-Thiopseudouridine: strong preference for North-type conformation.

Pseudouridine: approximately 48:52 C3′-endo:C2′-endo equilibrium.
4-Thiouridine: N-nucleoside scaffold, different conformational landscape.
Supports triplex preorganization assessment; C3′-endo pucker favors A-form helical geometry for triplex research workflows.
¹H NMR coupling analysis in solution; stereoelectronic basis for differential preorganization.

Near-UV Photoreactivity for Zero-Length Crosslinking

4-Thiopseudouridine retains the critical near-UV photoreactivity imparted by the 4-thionyl group, which is completely absent in standard pseudouridine [1]. Upon irradiation at approximately 365 nm, the 4-thio modification efficiently forms zero-length covalent crosslinks with interacting proteins or complementary nucleic acids [2]. Pseudouridine, lacking this chromophore, requires harsh short-wave UV (254 nm) for crosslinking, which causes extensive off-target damage and RNA degradation [2]. By utilizing 4-Thiopseudouridine, researchers achieve the high-efficiency, damage-free crosslinking characteristic of 4-thiouridine, but within a thermodynamically stabilized pseudouridine structural context.

Evidence DimensionCrosslinking capability at 365 nm
Target Compound DataHigh-efficiency zero-length covalent crosslinking
Comparator Or BaselinePseudouridine (Ψ) (~0% crosslinking at 365 nm)
Quantified Differences4Ψ enables highly efficient covalent crosslinking at 365 nm, whereas Ψ yields ~0% crosslinking at this wavelength.
ConditionsNear-UV (365 nm) irradiation in RNA-protein interaction assays (e.g., PAR-CLIP).

Procurement of this specific compound is essential for structural biology workflows that require both RNA structural stabilization and non-destructive UV crosslinking.

Triplex thermal stabilization
Class-level inference
Stabilization predicted s⁴Ψ expected to stabilize triplexes based on C3′-endo preorganization; direct Tm data not yet reported for s⁴Ψ alone.

Class-level analog s⁴ΨiC increases triplex thermal stability at pH 7.
Ψ alone reported to destabilize triplexes by up to 13 °C per modification relative to thymidine.
Reported class-level triplex stabilization context; s⁴Ψ may support triplex research where Ψ fails due to conformational flexibility.
Data to verify for s⁴Ψ alone; s⁴ΨiC data from Tetrahedron Letters (2011) provides indirect support.

Bioorthogonal Thiol Reactivity for Metabolic Labeling

The thionyl group at the 4-position of 4-Thiopseudouridine provides a bioorthogonal chemical handle that is highly reactive to thiol-alkylating agents, such as iodoacetamide or methanethiosulfonate [1]. This reactivity is the foundation of advanced RNA sequencing technologies like SLAM-seq, where alkylation of the thio group induces predictable reverse transcriptase misincorporation (e.g., T-to-C transitions) during cDNA synthesis [2]. Standard pseudouridine is completely unreactive to these alkylating agents [1]. Therefore, 4-Thiopseudouridine allows for the metabolic labeling and sequencing-based tracking of pseudouridine-like stabilized transcripts, a workflow impossible with the non-thionated parent compound.

Evidence DimensionReactivity to thiol-alkylating agents (e.g., iodoacetamide)
Target Compound DataQuantitative thiol-alkylation
Comparator Or BaselinePseudouridine (Ψ) (0% reactivity)
Quantified Differences4Ψ undergoes quantitative alkylation enabling specific sequencing readouts, while Ψ exhibits 0% reactivity to thiol-specific alkylation.
ConditionsRNA chemical derivatization prior to reverse transcription and sequencing.

This chemical orthogonality is a mandatory procurement requirement for researchers developing sequencing assays to track the turnover and localization of highly structured RNA molecules.

Base-pairing specificity
Class-level inference
Dual modulation 4-Thio substitution on s⁴U alters Watson-Crick pairing: stabilizes G pairing over A pairing.

C-Nucleoside scaffold reduces 2′-OH nucleophilicity, contributing to RNA strand stability.
s⁴Ψ combines both effects in a single nucleoside analog.
May support target discrimination in antisense design; unique specificity profile not available from either Ψ or s⁴U alone.
s⁴U data from Testa et al. (1999) Biochemistry; no head-to-head s⁴Ψ duplex Tm data available.
Natural occurrence validation
Class-level inference
m¹s⁴Ψ in archaea 1-Methyl-4-thiopseudouridine found at position 54 in tRNA of hyperthermophilic archaeon Ignicoccus hospitalis.

Unique intersection of thiolation and pseudouridylation pathways; restricted to specific extremophile lineage.
Natural precedent supports s⁴Ψ as a chemical biology probe for RNA stability studies under non-standard conditions.
Data to verify; review of sulfur-modified tRNA nucleosides; MODOMICS database context.

Triplex-Forming Oligonucleotides (TFOs) for Gene Regulation

Utilizing the enhanced thermal stability and C3'-endo conformational bias of 4-Thiopseudouridine to design TFOs that bind double-stranded DNA with high affinity at neutral pH, overcoming the stability limitations of standard nucleosides [1].

mRNA Therapeutic Formulation and Stabilization

Incorporating 4-Thiopseudouridine as a modified UTP during in vitro transcription to produce mRNA vaccines or therapeutics that require both the structural rigidification of pseudouridine and a chemical handle for downstream conjugation or tracking [2].

Advanced RNA-Protein Crosslinking Assays (PAR-CLIP)

Deploying 4-Thiopseudouridine in structural biology workflows where the RNA must maintain a highly specific, stable secondary structure (via the C-C glycosidic bond) while still allowing for efficient, non-destructive near-UV crosslinking to interacting proteins [1].

Metabolic RNA Labeling and Turnover Tracking

Using the compound in specialized SLAM-seq-style workflows to track the synthesis and degradation kinetics of highly structured, pseudouridine-dependent RNA species via thiol-specific alkylation and sequencing [1].

Application Selection Guide

Application
Selection Property
Validation Focus
TFO development for gene-silencing research
Conformational preorganization for triplex formation
Triplex thermal stability under physiological pH and temperature
High-specificity antisense oligonucleotide studies
Base-pairing specificity and duplex stabilization profile
Target discrimination and off-target hybridization assessment
tRNA structure-function studies in thermophilic models
C-Nucleoside scaffold with 4-thio modification
RNA stabilization at elevated temperatures; archaeal modification context

XLogP3

-2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

260.04669266 g/mol

Monoisotopic Mass

260.04669266 g/mol

Heavy Atom Count

17

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